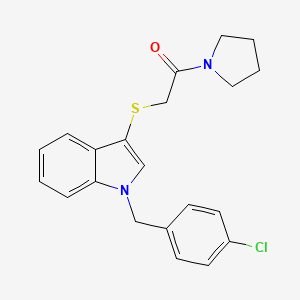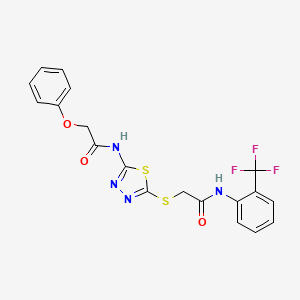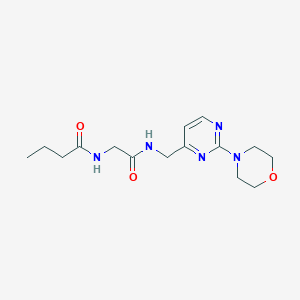
1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-
Übersicht
Beschreibung
1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic compound . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods and has been the subject of several studies .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is characterized by the presence of a benzimidazole ring, a bromine atom at the 6th position, and a trifluoromethyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- include its empirical formula (C8H4BrF3N2), molecular weight (265.03), and its solid form .Wissenschaftliche Forschungsanwendungen
Antiparasitic Applications
Benzimidazoles, including compounds structurally related to 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, have been extensively studied for their antiparasitic effects. For instance, benznidazole, a nitroimidazole derivative, has shown efficacy in the treatment of Chagas' disease, caused by Trypanosoma cruzi. A randomized trial demonstrated that a 60-day course of benznidazole treatment was safe and 55.8% effective in producing negative seroconversion of specific antibodies, suggesting its potential as part of public health policy for treating seropositive children (Andrade et al., 1996).
Antihelminthic Efficacy
The therapeutic efficacy of benzimidazole compounds such as albendazole and mebendazole against soil-transmitted helminthiasis in children has been evaluated using various diagnostic methods. Studies have shown these compounds to be effective in reducing the prevalence and intensity of helminth infection, underscoring their importance in preventive chemotherapy programs for controlling soil-transmitted helminths (Vlaminck et al., 2019).
Applications in Cancer Research
The combination of benzimidazole compounds with other therapeutic agents has been explored in cancer research. For example, a study on the combination of benznidazole and CCNU (a chemotherapy drug) in humans showed that benznidazole could enhance the cytotoxicity of CCNU against cancer cells, indicating a potential strategy for improving cancer treatment outcomes (Roberts et al., 1984).
Diagnostic Use in Doping Control
Benzimidazole derivatives have also been identified in doping control analysis, highlighting their relevance in sports medicine and toxicology. The detection of bemitil, a benzimidazole derivative, in urine exemplifies the ongoing efforts to monitor the use of performance-enhancing drugs and ensure fair competition in sports (Kwiatkowska et al., 2018).
Wirkmechanismus
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific mechanism of action of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is not available in the retrieved data.
Eigenschaften
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCVDCKGHSFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008361-62-3 | |
| Record name | 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)






![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)
![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)